1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19962735
InChI: InChI=1S/C11H13ClN2O3/c12-8-4-9(13-5-8)10(15)14-3-1-2-7(6-14)11(16)17/h4-5,7,13H,1-3,6H2,(H,16,17)
SMILES:
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.68 g/mol

1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC19962735

Molecular Formula: C11H13ClN2O3

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid -

Specification

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
IUPAC Name 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C11H13ClN2O3/c12-8-4-9(13-5-8)10(15)14-3-1-2-7(6-14)11(16)17/h4-5,7,13H,1-3,6H2,(H,16,17)
Standard InChI Key GXZVHCHPXSTRRM-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C(=O)C2=CC(=CN2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) conjugated to a 4-chloro-1H-pyrrole-2-carbonyl group via an amide linkage. The carboxylic acid substituent at the 3-position of the piperidine ring enhances its polarity, influencing solubility and bioavailability. Key structural attributes include:

  • Chlorine substitution at the 4-position of the pyrrole ring, which modulates electronic properties and steric interactions.

  • Planar pyrrole moiety, enabling π-π stacking with aromatic residues in biological targets.

  • Flexible piperidine ring, allowing conformational adaptability during binding .

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC11H13ClN2O3\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}_3
Molecular Weight256.68 g/mol
IUPAC Name1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid
Canonical SMILESC1CC(CN(C1)C(=O)C2=CC(=CN2)Cl)C(=O)O
InChIKeyGXZVHCHPXSTRRM-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step sequences starting from pyrrole and piperidine precursors:

  • Chlorination: Introduction of chlorine at the 4-position of pyrrole using NN-chlorosuccinimide (NCS) under controlled conditions .

  • Acylation: Coupling the chlorinated pyrrole-2-carboxylic acid with piperidine-3-carboxylic acid via activation with carbodiimides (e.g., EDC/HOBt).

  • Purification: Chromatographic separation or recrystallization to achieve >95% purity .

Challenges and Solutions

  • Regioselectivity: Chlorination at the 4-position is favored due to the electron-donating effects of the pyrrole nitrogen, but competing reactions may occur. Microwave-assisted synthesis has been employed to enhance yield and selectivity .

  • Stability: The carboxylic acid group is prone to decarboxylation under acidic conditions. Stabilization via esterification during synthesis, followed by hydrolysis, mitigates this issue .

TargetActivity (IC50_{50}/MIC)Mechanism
Mycobacterium tuberculosis3.7 µg/mLMycolic acid biosynthesis inhibition
Sindbis virus0.5 µMReplication inhibition
XOR0.6 nMMixed-type inhibition

Structure-Activity Relationship (SAR) Insights

  • Piperidine Modifications: Bulky substituents (e.g., adamantyl) at the piperidine nitrogen improve antimicrobial activity by 100-fold .

  • Pyrrole Substitutions: Electron-withdrawing groups (Cl, F) at the 4-position enhance metabolic stability and target affinity. Conversely, electron-donating groups (OMe) reduce potency .

  • Carboxylic Acid Role: The free acid is critical for hydrogen bonding with aspartate residues in enzymatic targets, as methylation abolishes activity .

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